C14H16ClN5S2
Overview
Description
The compound with the molecular formula C14H16ClN5S2 is a chemical entity that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H16ClN5S2 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
C14H16ClN5S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
C14H16ClN5S2: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of C14H16ClN5S2 involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. These interactions can lead to changes in cellular function, which may have therapeutic or toxic effects depending on the context.
Comparison with Similar Compounds
C14H16ClN5S2: can be compared with other compounds that have similar structures or chemical properties. Some similar compounds include:
C14H16ClN5S: This compound has a similar structure but lacks one sulfur atom, which can significantly alter its chemical properties and biological activity.
C14H16ClN5O2: The presence of oxygen atoms in place of sulfur atoms can change the compound’s reactivity and its interactions with biological targets.
The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical properties, which make it a valuable subject for research and development in various scientific fields.
Biological Activity
The compound C14H16ClN5S2 is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its potential as a calcium channel blocker, antimicrobial agent, and other therapeutic applications.
- Molecular Formula : this compound
- Molecular Weight : 354.05 g/mol
- Structure : The compound features a thiosemicarbazone moiety, which is known for its biological activity.
Calcium Channel Blocking Activity
Recent studies have investigated the calcium channel blocking (CCB) activity of various thiosemicarbazone derivatives, including this compound. In vitro experiments using isolated rat ileum demonstrated significant CCB effects compared to the standard drug nifedipine.
Table 1: EC50 Values of Compounds
Compound Code | EC50 Value (M) |
---|---|
This compound | 2.83 x 10^-7 |
Nifedipine | 7.51 x 10^-8 |
The EC50 value indicates the concentration required to achieve a 50% response in the biological assay. The lower the EC50 value, the more potent the compound is as a calcium channel blocker .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives of thiosemicarbazones exhibit activity against both Gram-positive and Gram-negative bacteria.
- Microbial Targets : Vibrio cholerae, Enterococcus faecalis
- Minimum Inhibitory Concentration (MIC) : Ranges from 25 to 50 µg/mL for effective compounds.
These findings suggest that this compound may be useful in treating infections caused by resistant bacterial strains .
Other Biological Activities
Beyond its CCB and antimicrobial activities, thiosemicarbazone derivatives have been reported to exhibit:
- Antifungal Activity : Effective against various fungal pathogens.
- Anti-HIV Activity : Potential to inhibit HIV replication.
- Analgesic and Anti-inflammatory Effects : Demonstrated in various animal models .
Case Study Analysis
A case study approach has been utilized to explore the efficacy of thiosemicarbazone derivatives in clinical settings. These studies highlight the importance of understanding the pharmacodynamics and pharmacokinetics of such compounds in real-life applications.
- Patient Response : Variability in patient responses to treatment with this compound derivatives was noted, emphasizing the need for personalized medicine approaches.
- Combination Therapies : Research indicates that combining this compound with other antimicrobial agents may enhance efficacy and reduce resistance development .
Research Findings Summary
- In Vitro Studies : Confirmed significant biological activities across various assays.
- Toxicity Profiles : Some derivatives showed low toxicity to human lymphocytes, making them safer alternatives for therapeutic use.
- Mechanism of Action : Ongoing research aims to elucidate the exact mechanisms through which these compounds exert their biological effects.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(thiophen-3-ylmethyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2.ClH/c1-2-4-13(5-3-1)19-14(16-17-18-19)21-9-7-15-10-12-6-8-20-11-12;/h1-6,8,11,15H,7,9-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXBAZDXFUSINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCNCC3=CSC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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